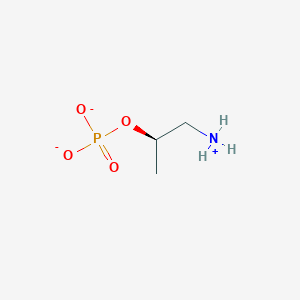

(R)-1-ammoniopropan-2-yl phosphate(1-)

Description

Significance of Organophosphates in Biological Systems and Metabolism

Organophosphates are organic compounds containing phosphorus, and they are fundamental to life. wikipedia.org These molecules are integral to a vast array of biological structures and functions. In their various forms, such as phosphate (B84403) esters, they are the building blocks of essential macromolecules like DNA and RNA, forming the phosphodiester backbone that gives these genetic materials their structure. wikipedia.org

Beyond their structural roles, organophosphates are central to cellular metabolism. The transfer of phosphoryl groups is a primary mechanism for energy transduction in cells. Adenosine triphosphate (ATP), the universal energy currency of the cell, is an organophosphate whose high-energy phosphate bonds are broken to fuel countless biochemical reactions. wikipedia.org The process of phosphorylation, the addition of a phosphate group to a molecule, is a key regulatory mechanism for many proteins and enzymes, effectively acting as a molecular switch to turn biological processes on or off. wikipedia.org

Furthermore, organophosphates are involved in secondary metabolism and signaling pathways. The metabolism of many xenobiotics, including pesticides and drugs, often involves phosphorylation to increase their water solubility and facilitate their excretion. nih.gov However, the biological activity of organophosphates is not always beneficial; many synthetic organophosphates are potent inhibitors of enzymes like acetylcholinesterase, leading to their use as insecticides and nerve agents. genome.jp This dual nature of organophosphates, as both essential biomolecules and potent toxins, underscores their profound significance in biological systems.

Stereochemical Importance of Chiral Phosphorylated Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry. azolifesciences.com Biological systems, from enzymes to receptors, are themselves chiral and thus often exhibit a high degree of stereoselectivity towards their substrates and binding partners. eragene.com This means that the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. azolifesciences.com

In the realm of phosphorylated compounds, chirality can arise at a phosphorus atom when it is bonded to four different substituents, or more commonly, at a carbon atom within the organic moiety of the molecule. azolifesciences.comnih.gov The specific spatial orientation of the phosphate group in relation to the rest of the molecule can be critical for its recognition and processing by enzymes. Enzymes possess exquisitely shaped active sites that can distinguish between enantiomers (mirror-image isomers) of a chiral substrate.

This stereochemical discrimination is vital for the fidelity of metabolic pathways. The use of a specific enantiomer ensures that the correct product is formed in a multi-step synthesis, preventing the accumulation of useless or even harmful byproducts. Research has demonstrated that enzymes can exhibit enormous differences in their catalytic efficiency towards different enantiomers of chiral phosphate esters, with rate enhancements for one enantiomer being many orders of magnitude higher than for the other. This high degree of specificity highlights the evolutionary pressure for precise stereochemical control in biological phosphorylation and dephosphorylation reactions. nih.gov The study of chiral phosphorylated compounds, therefore, provides a deeper understanding of enzyme mechanisms and the fundamental principles of molecular recognition in living organisms.

Contextualizing (R)-1-Ammoniopropan-2-yl Phosphate(1-) as a Key Intermediate

(R)-1-ammoniopropan-2-yl phosphate(1-) serves as a prime example of the principles of stereospecificity in metabolic pathways. This specific chiral molecule is a key intermediate in the biosynthesis of cobalamin, also known as vitamin B12. wikipedia.org Cobalamin is a complex organometallic cofactor essential for various enzymatic reactions in animals and some bacteria, including those involved in DNA synthesis and the metabolism of fatty acids and amino acids.

The biosynthesis of the (R)-1-aminopropan-2-ol moiety of cobalamin begins with the amino acid L-threonine. In a critical, stereospecific step, the enzyme threonine-phosphate decarboxylase (CobD) catalyzes the decarboxylation of L-threonine-O-3-phosphate to produce (R)-1-aminopropan-2-yl phosphate. This enzymatic reaction is highly specific for the L-isomer of the threonine phosphate substrate, ensuring the formation of the correct (R)-enantiomer of the product. The resulting (R)-1-ammoniopropan-2-yl phosphate(1-) is then utilized in subsequent steps of the cobalamin biosynthetic pathway.

The involvement of (R)-1-ammoniopropan-2-yl phosphate(1-) in this vital pathway is cataloged in biochemical databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), where its conjugate acid, (R)-1-aminopropan-2-yl phosphate, is assigned the identifier C04122 and is shown to be a substrate for threonine-phosphate decarboxylase (EC 4.1.1.81) within the porphyrin and chlorophyll (B73375) metabolism pathway. genome.jp The strict requirement for the (R)-enantiomer in this pathway underscores the importance of stereochemical control in the assembly of complex biomolecules.

Structure

3D Structure

Properties

Molecular Formula |

C3H9NO4P- |

|---|---|

Molecular Weight |

154.08 g/mol |

IUPAC Name |

[(2R)-1-azaniumylpropan-2-yl] phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/p-1/t3-/m1/s1 |

InChI Key |

YBOLZUJJGUZUDC-GSVOUGTGSA-M |

Isomeric SMILES |

C[C@H](C[NH3+])OP(=O)([O-])[O-] |

Canonical SMILES |

CC(C[NH3+])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Enzymology and Biosynthesis of R 1 Ammoniopropan 2 Yl Phosphate 1

L-Threonine-O-3-Phosphate Decarboxylase (CobD) Activity and Specificity

The synthesis of (R)-1-ammoniopropan-2-yl phosphate(1-) is catalyzed by the enzyme L-threonine-O-3-phosphate decarboxylase, encoded by the cobD gene. nih.govwisc.edu First identified and characterized in Salmonella typhimurium LT2, CobD is a novel enzyme with the specific function of decarboxylating L-threonine O-3-phosphate. wikipedia.orgnih.gov This activity establishes it as the first reported enzyme with L-threonine-O-3-phosphate decarboxylase activity. nih.gov Structural studies of the CobD enzyme from Salmonella enterica reveal that it is structurally similar to histidinol (B1595749) phosphate (B84403) aminotransferase, suggesting it evolved from a protein with a different function. utah.edu

Enzymatic Catalysis and Reaction Mechanism

The catalytic action of CobD involves the cleavage of a carbon-carbon bond in the substrate, L-threonine O-3-phosphate, to release carbon dioxide and form (R)-1-ammoniopropan-2-yl phosphate. wikipedia.org The enzyme's active site is precisely structured to facilitate this specific decarboxylation reaction. Structural analyses have shown that CobD steers the breakdown of the substrate towards decarboxylation rather than an alternative amino transfer reaction. utah.edu This is achieved by positioning the carboxylate group of the substrate out of the plane of the pyridoxal (B1214274) ring and by making the α-hydrogen inaccessible to the catalytic base. utah.edu This precise orientation within the active site ensures the fidelity of the decarboxylation reaction.

Role of Pyridoxal Phosphate in CobD-Mediated Decarboxylation

CobD belongs to a class of pyridoxal phosphate (PLP)-dependent enzymes. nih.govwisc.edu PLP, the active form of vitamin B6, is an essential cofactor for the decarboxylation reaction. wisc.edulibretexts.org Computer analysis of the amino acid sequence of CobD from Salmonella typhimurium identified a consensus pyridoxal phosphate-binding motif. nih.govwisc.edu During catalysis, PLP acts as an 'electron sink', stabilizing the negative charge that develops on key reaction intermediates during the decarboxylation process. youtube.com The catalytic cycle begins with the formation of an imine linkage between PLP and the substrate's amino group, forming an external aldimine. youtube.com This intermediate is crucial for facilitating the subsequent cleavage of the carboxyl group.

Integration into Cobalamin (Vitamin B12) Biosynthetic Pathway

(R)-1-ammoniopropan-2-yl phosphate(1-) is a key intermediate in the anaerobic pathway for cobalamin biosynthesis, a process exclusively carried out by certain bacteria and archaea. nih.govwikipedia.org This pathway is distinct from the aerobic pathway in several steps, including the point at which the aminopropanol (B1366323) linker is added.

Proposed Intermediacy in Adenosylcobinamide Phosphate Formation

In anaerobic organisms like Salmonella typhimurium, it is proposed that (R)-1-ammoniopropan-2-yl phosphate(1-) is the direct substrate for the enzyme CbiB. nih.govwisc.edu The CbiB enzyme catalyzes the attachment of the (R)-1-aminopropan-2-yl phosphate moiety to adenosylcobyric acid. nih.gov This reaction results in the formation of adenosylcobinamide phosphate, a key step in assembling the lower nucleotide loop of cobalamin. nih.govnih.gov This proposed role for the phosphorylated intermediate revised the previous understanding of this step in the biosynthetic pathway. nih.gov

Inter-Enzyme Relationships and Pathway Flux (e.g., CbiB, CobU)

The efficient synthesis of cobalamin relies on the coordinated action of multiple enzymes. The activity of CobD is directly linked to the subsequent enzyme in the pathway, CbiB, which utilizes the product of the CobD reaction. nih.govwisc.edu Furthermore, the activity of the CobU enzyme, which possesses adenosylcobinamide kinase activity, is also relevant. nih.gov In Salmonella typhimurium, CobU is responsible for converting adenosylcobinamide to adenosylcobinamide phosphate. nih.gov The existence of the CobD-CbiB pathway for the direct synthesis of adenosylcobinamide phosphate highlights a strategy for the de novo synthesis of this intermediate, while the CobU enzyme provides a means for the cell to assimilate exogenous, unphosphorylated cobinamide from its environment by phosphorylating it. nih.gov This demonstrates the metabolic flexibility of the organism in acquiring essential cofactors.

Characterization of Enzymatic Activity and Kinetic Parameters

The study of enzyme kinetics provides valuable insights into the efficiency and substrate affinity of enzymes. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are fundamental for understanding enzyme function.

While detailed kinetic parameters for the Salmonella typhimurium CobD are not extensively reported in the cited literature, studies on a homologous enzyme from the archaeon Methanosarcina mazei Gö1 (MmCobD) provide some insight. This particular enzyme is bifunctional, exhibiting both L-threonine kinase and L-threonine-O-3-phosphate decarboxylase activities. nih.gov Kinetic analysis was performed on its L-threonine kinase activity. Although researchers were unable to determine the kinetics for L-threonine or L-threonine-O-3-phosphate for this specific bifunctional enzyme, the kinetic parameters for its interaction with ATP were determined for the wild-type enzyme and several variants. nih.gov

| Enzyme | Vmax (μM s⁻¹) | Km (mM) |

|---|---|---|

| Wild-type MmCobD | 0.14 ± 0.01 | 0.17 ± 0.05 |

| C414A Variant | 0.07 ± 0.01 | 0.16 ± 0.06 |

| C417A Variant | 0.08 ± 0.01 | 0.12 ± 0.04 |

| C426A Variant | 0.06 ± 0.01 | 0.11 ± 0.04 |

| C429A Variant | 0.04 ± 0.01 | 0.13 ± 0.05 |

Chemical Synthesis and Derivatization Methodologies

Strategies for Stereoselective Phosphorylation Reactions

The key challenge in the synthesis of (R)-1-ammoniopropan-2-yl phosphate(1-) is the selective phosphorylation of the secondary hydroxyl group in the presence of the primary amino group. Several strategies have been developed to achieve this, ranging from enzymatic methods to chemoselective chemical catalysis.

Enzymatic Phosphorylation:

Nature provides a highly efficient and stereoselective route to (R)-1-aminopropan-2-yl phosphate (B84403). In the biosynthesis of cobalamin (vitamin B12), the enzyme threonine-phosphate decarboxylase catalyzes the conversion of L-threonine phosphate to (R)-1-aminopropan-2-yl phosphate. wikipedia.org This enzymatic approach offers unparalleled stereocontrol, directly yielding the desired (R)-enantiomer.

Chemoselective Chemical Phosphorylation:

Recent advances in catalysis have enabled the direct, chemoselective phosphorylation of alcohols in the presence of other nucleophilic functional groups, such as amines. One such method employs a catalytic system of phosphoenolpyruvic acid monopotassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). nih.govelsevierpure.comacs.orgresearchgate.net This system is capable of phosphorylating a wide range of alcohols with high functional group tolerance, including unprotected amino alcohols. nih.govelsevierpure.comacs.orgresearchgate.net The reaction proceeds through a proposed mixed anhydride (B1165640) intermediate, which acts as the active phosphoryl donor. elsevierpure.comresearchgate.net

Another approach involves the use of phosphoramidite (B1245037) reagents, such as Di-tert-butyl-N,N-diisopropylphosphoramidite, in a two-step process of phosphitylation followed by oxidation. chemimpex.com To ensure regioselectivity, the more nucleophilic amino group must be protected.

Protecting Group Strategies:

To circumvent the issue of chemoselectivity, protecting group strategies are commonly employed. The amino group of (R)-1-aminopropan-2-ol can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group. The protected amino alcohol can then be subjected to phosphorylation, followed by deprotection of the amino group to yield the final product.

| Method | Phosphorylating Agent | Stereoselectivity | Key Features |

| Enzymatic | ATP (in vivo) | High (Enzyme-controlled) | Biosynthetic route, excellent stereocontrol. wikipedia.org |

| Chemoselective Catalysis | PEP-K/TBAHS | High (Substrate-controlled) | Direct phosphorylation of unprotected amino alcohols. nih.govelsevierpure.comacs.orgresearchgate.net |

| Phosphoramidite Chemistry | Di-tert-butyl-N,N-diisopropylphosphoramidite | High (Substrate-controlled) | Requires protection of the amino group. chemimpex.com |

Synthetic Routes to Chiral 1-Aminopropan-2-yl Phosphate Derivatives

The synthesis of (R)-1-ammoniopropan-2-yl phosphate(1-) begins with the preparation of the chiral precursor, (R)-1-aminopropan-2-ol.

Synthesis of Racemic 1-Aminopropan-2-ol (B43004):

The racemic mixture of 1-aminopropan-2-ol can be synthesized by the addition of aqueous ammonia (B1221849) to propylene (B89431) oxide. wikipedia.org

Resolution and Asymmetric Synthesis of (R)-1-Aminopropan-2-ol:

The enantiomerically pure (R)-1-aminopropan-2-ol can be obtained through resolution of the racemate or by asymmetric synthesis. A common method for asymmetric synthesis involves the enantioselective opening of propylene oxide with an amine source, often catalyzed by a chiral catalyst.

Phosphorylation of (R)-1-Aminopropan-2-ol:

Once the chiral amino alcohol is obtained, phosphorylation is carried out using one of the methods described in section 3.1. A general synthetic scheme involving a protecting group strategy is outlined below:

Protection: The amino group of (R)-1-aminopropan-2-ol is protected, for example, with a Boc group, to yield N-Boc-(R)-1-aminopropan-2-ol.

Phosphorylation: The protected amino alcohol is then phosphorylated. A common method involves reaction with a phosphoramidite reagent like di-tert-butyl N,N-diisopropylphosphoramidite followed by oxidation of the resulting phosphite (B83602) triester to the phosphate triester.

Deprotection: The phosphate protecting groups (e.g., tert-butyl) and the amino protecting group (Boc) are removed under acidic conditions to yield the final product, (R)-1-ammoniopropan-2-yl phosphate(1-).

| Intermediate | Structure | Purpose in Synthesis |

| Propylene oxide | C₃H₆O | Starting material for racemic 1-aminopropan-2-ol. wikipedia.org |

| (R)-1-Aminopropan-2-ol | C₃H₉NO | Chiral precursor to the final product. |

| N-Boc-(R)-1-aminopropan-2-ol | C₈H₁₇NO₃ | Amino-protected intermediate for regioselective phosphorylation. |

| Di-tert-butyl N-((R)-2-hydroxypropyl)phosphoramidate | C₁₁H₂₆NO₄P | Intermediate after phosphitylation and before oxidation. |

Preparation of Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs of (R)-1-ammoniopropan-2-yl phosphate(1-) are invaluable tools for mechanistic studies of the enzymes that utilize this compound, as well as for metabolic flux analysis. The introduction of stable isotopes such as ¹³C and ¹⁵N can be achieved through the synthesis of a labeled precursor.

Synthesis of Labeled (R)-1-Aminopropan-2-ol:

A plausible route to ¹³C and ¹⁵N labeled (R)-1-aminopropan-2-ol starts from commercially available labeled L-alanine. For example, L-Alanine-1-¹³C,¹⁵N or L-Alanine-2-¹³C,¹⁵N can be used as the starting material. medchemexpress.commedchemexpress.com The synthesis would involve the following key steps:

Reduction of Labeled Alanine (B10760859): The carboxylic acid functionality of the labeled L-alanine is reduced to a primary alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄). This step converts the labeled alanine to the corresponding labeled (S)-2-aminopropan-1-ol.

Chiral Inversion (if necessary): Depending on the desired stereochemistry at the alcohol-bearing carbon, a chiral inversion step might be necessary.

Conversion to (R)-1-Aminopropan-2-ol: Further chemical modifications would be required to obtain the desired (R)-1-aminopropan-2-ol structure.

Alternatively, enzymatic methods can be employed for the synthesis of labeled L-alanine, which can then be chemically converted to the desired labeled amino alcohol. nih.gov

Phosphorylation of Labeled (R)-1-Aminopropan-2-ol:

Once the isotopically labeled (R)-1-aminopropan-2-ol is synthesized, it can be phosphorylated using the methods described in section 3.1 to yield the final labeled (R)-1-ammoniopropan-2-yl phosphate(1-). The choice of phosphorylation method will depend on the stability of the isotopic label to the reaction conditions.

| Labeled Precursor | Isotopic Label(s) | Potential Use |

| L-Alanine-1-¹³C,¹⁵N | ¹³C at C-1, ¹⁵N | Synthesis of singly or doubly labeled product. medchemexpress.com |

| L-Alanine-2-¹³C,¹⁵N | ¹³C at C-2, ¹⁵N | Synthesis of singly or doubly labeled product. medchemexpress.com |

| ¹⁴C-labeled DL-alanines | ¹⁴C | Radiotracer studies. dtic.mil |

Advanced Structural Characterization and Analysis

X-ray Crystallography of Enzymes Interacting with Phosphate (B84403) Ligands

X-ray crystallography is a premier technique for visualizing the three-dimensional structures of protein-ligand complexes at atomic resolution. This methodology is crucial for understanding how enzymes recognize and bind phosphate-containing molecules like (R)-1-ammoniopropan-2-yl phosphate. By analyzing the crystal structure of an enzyme co-crystallized with a phosphate ligand, researchers can map the precise interactions within the active site that are responsible for binding affinity and specificity.

The binding of phosphate groups is often mediated by a region of positive electrostatic potential within the protein. bartongroup.org This can be achieved through positively charged amino acid side chains (such as Arginine and Lysine), the peptide backbone, or the macrodipole of an α-helix. bartongroup.org Studies on various proteins that bind phosphate-containing ligands have revealed common structural features. For instance, an analysis of 38 proteins with phosphate ligands showed that the phosphate groups frequently bind near the amino-terminus of an α-helix. bartongroup.orgdundee.ac.uk

Key interactions typically observed in these crystal structures include hydrogen bonds between the phosphate oxygen atoms and the backbone amide groups of the protein or the side chains of polar amino acids like Serine and Threonine. bartongroup.org Glycine is also commonly found in helix-type binding sites. bartongroup.orgdundee.ac.uk In non-helix binding sites, Arginine is the most prevalent residue, forming strong salt bridges with the negatively charged phosphate group. bartongroup.orgdundee.ac.uk These detailed structural snapshots are invaluable for fields like drug development, where understanding the binding mode of a ligand can guide the design of more potent and specific inhibitors or substrates. mdpi.comfrontiersin.org

Table 1: Examples of Protein-Phosphate Ligand Interactions Determined by X-ray Crystallography

| PDB ID | Protein | Ligand | Key Interacting Residues/Motifs | Reference |

|---|---|---|---|---|

| 1PBP | E. coli Phosphate-Binding Protein | Phosphate (PO₄³⁻) | Asp56, Thr10, Thr11, Arg135 | researchgate.net |

| 1AK3 | Adenylate Kinase | Adenosine Monophosphate (AMP) | Gly-X-X-X-X-Gly-Lys (P-loop) | nih.gov |

| 1SPS | Sulfate-Binding Protein | Sulfate (B86663) (SO₄²⁻) | Ser, Thr, Trp residues | bartongroup.org |

Conformational Analysis of Phosphate Esters

The biological activity of phosphate esters such as (R)-1-ammoniopropan-2-yl phosphate is intrinsically linked to their three-dimensional shape or conformation. The flexibility of these molecules arises from rotation around single bonds, particularly the P-O and C-O ester bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of these molecules in solution, which is more representative of their state in a biological environment. nrcresearchpress.comacs.org

Specifically, phosphorus-31 (³¹P) NMR is used to analyze the chemical environment of the phosphorus nucleus. nih.govnih.govoup.com The vicinal coupling constants between phosphorus and hydrogen atoms (³¹P—O—C—¹H) are particularly informative. nrcresearchpress.com The magnitude of these coupling constants is dependent on the dihedral angle between the atoms, allowing researchers to determine the relative populations of different rotational isomers (rotamers), such as the gauche and trans conformations. nrcresearchpress.com

By conducting NMR experiments at various temperatures, it is possible to determine the thermodynamic parameters—enthalpy (ΔH) and entropy (ΔS) differences—between the different conformers. nrcresearchpress.com These studies have shown, for example, that for some nucleic acid phosphate esters, the gauche-trans (gt) conformations around the P-O ester bonds have a lower free energy compared to the gauche-gauche (gg) conformers, indicating a preference for the gt state. nih.govoup.com This type of detailed conformational analysis provides fundamental knowledge about the molecule's intrinsic structural biases, which influence how it fits into an enzyme's active site.

Table 2: Conformational Data for Acyclic Phosphate Esters from NMR Studies

| Compound Type | NMR Parameter | Observation | Thermodynamic Implication | Reference |

|---|---|---|---|---|

| Acyclic Phosphate Esters | Vicinal ³¹P—O—C—¹H couplings | Varies with rotamer population | Enthalpy and entropy differences between gauche and trans isomers can be calculated. | nrcresearchpress.com |

Structural Homology and Evolutionary Relationships of Phosphate-Binding Domains

One of the most widespread and well-characterized phosphate-binding motifs is the P-loop, also known as the Walker A motif. nih.gov This motif is characterized by a glycine-rich sequence, typically GXXXXGKT/S, that forms a flexible loop between a β-strand and an α-helix. The backbone amide groups of this loop form hydrogen bonds with the oxygen atoms of the phosphate group. The P-loop is found in numerous, non-homologous protein superfamilies, including ATPases and GTPases, highlighting its effectiveness as a phosphate-binding solution that has been adopted multiple times during evolution. nih.govnih.gov

Comparative structural analysis of phosphate-binding proteins allows for their classification into families and superfamilies and helps trace their evolutionary relationships. nih.govnih.gov For example, the protein tyrosine phosphatase (PTP) family is defined by a structurally conserved PTP domain that contains a signature phosphate-binding loop (C(X)5R). nih.gov By comparing the sequences and structures of these domains across different species, scientists can construct phylogenetic trees that illustrate how these enzymes have evolved to perform a wide array of specific cellular functions. mdpi.com The conservation of these binding sites underscores their critical importance to protein function. dundee.ac.uk

Table 3: Common Phosphate-Binding Motifs and Their Host Protein Families

| Motif Name | Consensus Sequence/Key Residues | Structural Feature | Example Protein Superfamilies | Reference |

|---|---|---|---|---|

| P-loop (Walker A) | GXXXXGKT/S | Loop between a β-strand and an α-helix | P-loop containing NTP hydrolases (e.g., ATPases, GTPases) | nih.govnih.gov |

| PTP Signature Motif | [I/V]HCXAGXXR[S/T]G | Loop structure in the active site of phosphatases | Protein Tyrosine Phosphatases (PTPs) | nih.gov |

| Rossmann Fold | G-X-G-X-X-G | Alternating β-strands and α-helices | Dehydrogenases, Nucleotidyltransferases | bartongroup.orgnih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For (R)-1-ammoniopropan-2-yl phosphate(1-), a combination of one-dimensional and multi-dimensional NMR experiments is employed to gain a comprehensive understanding of its atomic arrangement.

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons, allowing for the deduction of the carbon skeleton's connectivity.

For (R)-1-ammoniopropan-2-yl phosphate(1-), the ¹H NMR spectrum is expected to show distinct signals for the protons on the propyl chain. The protons of the methyl group (CH₃), the methine group (CH), and the methylene group (CH₂) will each resonate at characteristic chemical shifts. The coupling between these protons, known as J-coupling, provides information on their spatial relationships. For instance, the CH proton signal would be split by the protons of the adjacent CH₃ and CH₂ groups, resulting in a complex multiplet. The protons of the ammonio group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be dependent on factors like solvent and pH.

Table 1: Predicted ¹H NMR Data for (R)-1-ammoniopropan-2-yl phosphate(1-) This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H₃-C(3) | ~1.3 | Doublet | ~6-7 |

| H-C(2) | ~4.0-4.5 | Multiplet | - |

| H₂-C(1) | ~3.2-3.6 | Multiplet | - |

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for characterizing phosphorus-containing compounds. mdpi.com Given that ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable signals. jeol.comoxinst.com

In the case of (R)-1-ammoniopropan-2-yl phosphate(1-), a single resonance is expected in the ³¹P NMR spectrum, corresponding to the single phosphorus atom in the phosphate (B84403) group. The chemical shift of this signal provides information about the oxidation state and the electronic environment of the phosphorus atom. Furthermore, the phosphorus signal will be coupled to the adjacent protons on the C(2) carbon, resulting in splitting of the ³¹P signal or the corresponding proton signals. This heteronuclear coupling (³¹P-¹H coupling) is invaluable for confirming the connectivity between the phosphate group and the propan-2-yl moiety. The broad chemical shift range of ³¹P NMR, spanning approximately 2000 ppm, allows for excellent signal separation and minimizes the likelihood of signal overlap. mdpi.com

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For (R)-1-ammoniopropan-2-yl phosphate(1-), cross-peaks would be observed between the protons of the CH₃ group and the CH proton, as well as between the CH proton and the CH₂ protons, confirming the propan-2-yl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the definitive assignment of the ¹³C signals for the methyl, methine, and methylene carbons by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). For instance, an HMBC experiment could show a correlation between the phosphorus atom and the protons on C(2) and C(1), providing conclusive evidence for the location of the phosphate ester linkage. jeol.com

¹H-³¹P HMBC: This specific heteronuclear correlation experiment is particularly useful for organophosphorus compounds. It reveals correlations between protons and the phosphorus atom over two or three bonds, which can be difficult to distinguish in a standard HMBC. jeol.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular functional groups.

For (R)-1-ammoniopropan-2-yl phosphate(1-), the FTIR spectrum would be expected to display characteristic absorption bands for the ammonio (-NH₃⁺), phosphate (PO₄²⁻), and alkyl (C-H) groups.

Table 2: Expected FTIR Absorption Bands for (R)-1-ammoniopropan-2-yl phosphate(1-) This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonio (-NH₃⁺) | N-H stretching | 3000-3300 |

| N-H bending | 1500-1650 | |

| Phosphate (P-O) | P-O stretching | 950-1150 |

| O=P-O stretching | ~763 | |

| Alkyl (C-H) | C-H stretching | 2850-3000 |

The presence of a broad band in the 3000-3300 cm⁻¹ region would be indicative of the N-H stretching vibrations of the ammonio group. researchgate.net The P-O stretching vibrations of the phosphate group typically appear as strong, broad bands in the 950-1150 cm⁻¹ region. rsc.org The stretching and bending vibrations of the C-H bonds in the propyl chain would also be present in their characteristic regions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete picture of the molecular vibrations. spectroscopyonline.commjcce.org.mk

Mass Spectrometry for Precise Mass Determination and Fragment Analysis

Mass spectrometry has emerged as an indispensable analytical technique in the structural elucidation of novel chemical entities, offering unparalleled precision in mass determination and invaluable insights into molecular structure through fragmentation analysis. In the context of (R)-1-ammoniopropan-2-yl phosphate(1-), high-resolution mass spectrometry (HRMS) is pivotal for confirming its elemental composition and for characterizing its structure through detailed analysis of its fragmentation patterns under specific ionization conditions.

Precise Mass Determination

The initial step in the mass spectrometric analysis of (R)-1-ammoniopropan-2-yl phosphate(1-) involves the accurate determination of its molecular mass. High-resolution instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are capable of measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of the molecule.

The monoisotopic mass of (R)-1-ammoniopropan-2-yl phosphate(1-), with the chemical formula C₃H₁₀NO₄P, is calculated to be 155.03474 Da. nih.gov In experimental settings, the compound is typically ionized to form adducts, most commonly protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The precise m/z values of these and other potential adducts can be predicted and are crucial for the initial identification of the compound in a mass spectrum. nih.gov

Interactive Data Table 1: Predicted m/z Values for Adducts of (R)-1-ammoniopropan-2-yl phosphate(1-)

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 156.04202 |

| [M+Na]⁺ | 178.02396 |

| [M+K]⁺ | 193.99790 |

| [M-H]⁻ | 154.02746 |

Fragment Analysis

Subsequent to the precise mass determination of the molecular ion, tandem mass spectrometry (MS/MS) is employed to induce fragmentation. This process, often involving collision-induced dissociation (CID), provides a wealth of structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and allows for detailed structural confirmation.

Key fragmentation pathways for the [M+H]⁺ ion would likely involve:

Neutral loss of H₃PO₄ (98 Da): Cleavage of the O-P bond can lead to the loss of a neutral phosphoric acid molecule, resulting in an aminopropene-derived fragment ion.

Cleavage of the C-O bond: Fragmentation at this bond would result in two characteristic fragment ions, one corresponding to the aminopropan-2-ol portion and the other to the phosphate group.

Loss of NH₃ (17 Da): Fragmentation involving the amino group could lead to the neutral loss of ammonia (B1221849).

Interactive Data Table 2: Plausible Fragmentation Ions of [M+H]⁺ of (R)-1-ammoniopropan-2-yl phosphate(1-) in Positive Ion Mode

| Fragment Ion Description | Proposed Structure | m/z (Predicted) |

|---|---|---|

| Protonated molecule | [C₃H₁₁NO₄P]⁺ | 156.04 |

| Loss of H₂O | [C₃H₉NO₃P]⁺ | 138.03 |

| Loss of NH₃ | [C₃H₈O₄P]⁺ | 139.02 |

| Loss of H₃PO₄ | [C₃H₈N]⁺ | 58.06 |

| Phosphate group fragment | [H₄PO₄]⁺ | 98.98 |

The detailed analysis of these fragment ions allows for the confirmation of the presence of both the phosphate moiety and the (R)-1-ammoniopropan-2-yl backbone, thereby providing a high degree of confidence in the structural assignment of the compound.

Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and polar compounds like (R)-1-ammoniopropan-2-yl phosphate(1-). The versatility of HPLC allows for multiple approaches to achieve effective separation and quantification.

The presence of a stereogenic center in (R)-1-ammoniopropan-2-yl phosphate(1-) makes enantiomeric resolution a critical analytical objective. Chiral HPLC is the most effective method for separating enantiomers and determining the enantiomeric purity of a sample. nih.govresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of various chiral compounds, including those with amino groups. nih.govmdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which are influenced by the analyte's structure and the mobile phase composition. sigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is crucial for optimizing enantioselectivity. yakhak.org

Table 1: Representative Chiral Stationary Phases for Aminophosphonate Enantioseparation

| Chiral Stationary Phase (CSP) | Backbone | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Chiralpak® IA/IB/IC, etc. | Amylose Phenylcarbamate Derivatives | Hexane/Alcohol, Polar Organic Solvents | Hydrogen bonding, π-π interactions, steric hindrance |

| Chiralcel® OD/OJ/OZ, etc. | Cellulose Phenylcarbamate Derivatives | Hexane/Alcohol, Polar Organic Solvents | Hydrogen bonding, dipole-dipole interactions, inclusion |

This table presents common CSPs used for chiral separations of compounds with similar functional groups to (R)-1-ammoniopropan-2-yl phosphate(1-). The optimal column and mobile phase must be determined empirically.

For non-chiral or routine quantitative analysis in a reversed-phase HPLC system, managing the high polarity and ionic nature of (R)-1-ammoniopropan-2-yl phosphate(1-) is essential for achieving good retention and peak shape.

Phosphate (B84403) Buffers: The use of a buffer, such as a phosphate buffer, is critical to maintain a constant mobile phase pH. fujifilm.com Since the analyte has ionizable amine and phosphate groups, slight shifts in pH can alter its ionization state, leading to significant changes in retention time and poor reproducibility. hplc.eu Phosphate buffers are commonly used due to their wide buffering range, low UV absorbance, and the extensive availability of historical application data. fujifilm.com

Ion-Pairing Reagents: To enhance the retention of highly polar and ionic analytes on non-polar C18 or C8 columns, ion-pair chromatography is a powerful technique. tcichemicals.com An ion-pairing reagent, which has a hydrophobic part and an ionic part, is added to the mobile phase. tcichemicals.comkm3.com.tw For the analysis of (R)-1-ammoniopropan-2-yl phosphate(1-), which is zwitterionic but can carry a net negative charge at neutral or high pH, a cationic ion-pairing reagent like a quaternary ammonium salt (e.g., tetrabutylammonium) is used. obrnutafaza.hrsigmaaldrich.com This reagent forms a neutral, more hydrophobic ion-pair with the analyte, increasing its affinity for the reversed-phase stationary phase and thereby improving retention. tcichemicals.com

Table 2: Common Ion-Pairing Reagents for Anionic/Polar Analytes

| Reagent Type | Example Reagent | Target Analyte Charge | Typical Mobile Phase pH |

|---|---|---|---|

| Cationic | Tetrabutylammonium (B224687) Phosphate | Anionic | Neutral (e.g., 7.5) tcichemicals.comobrnutafaza.hr |

| Cationic | Triethylamine Acetate (TEAA) | Anionic | Acidic to Neutral |

Gas Chromatography (GC) for Derivatized Analytes

Direct analysis of (R)-1-ammoniopropan-2-yl phosphate(1-) by Gas Chromatography (GC) is generally not feasible. The compound's structure, featuring polar amine and phosphate functional groups, makes it non-volatile and thermally unstable, preventing it from eluting from a GC column without decomposition. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is mandatory prior to GC analysis. sigmaaldrich.comresearchgate.net

Derivatization aims to replace the active, polar hydrogens on the amine (-NH2) and phosphate (-OPO(OH)2) groups with non-polar, thermally stable moieties. sigmaaldrich.com This process increases the analyte's volatility and reduces its reactivity, allowing for successful separation by GC.

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing both amine and phosphate groups. sigmaaldrich.com

Acylation/Esterification: The amine group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), while the phosphate group can be esterified (e.g., methylation) to increase volatility. Often, a two-step process is required to derivatize both functional groups effectively. researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH, -COOH | Produces volatile TMS derivatives |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2, -SH, -COOH | Forms stable TBDMS derivatives, less moisture sensitive sigmaaldrich.com |

| Methyl Chloroformate | MCF | -NH2, -OH, Phenols | Rapid reaction for amino acids nih.govresearchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide unparalleled sensitivity and specificity.

LC-MS: Liquid Chromatography-Mass Spectrometry is the gold standard for the analysis of polar, non-volatile compounds in complex matrices. nih.gov Following separation by either reversed-phase (with ion-pairing) or chiral HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for such polar molecules, and it can be operated in either positive mode (to detect the protonated amine) or negative mode (to detect the deprotonated phosphate). nih.gov Tandem mass spectrometry (MS/MS) provides structural confirmation and allows for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions. gcms.cz

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of the derivatized form of (R)-1-ammoniopropan-2-yl phosphate(1-). cromlab-instruments.es After the volatile derivative is separated on the GC column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy technique causes predictable fragmentation of the molecule. The resulting mass spectrum, which shows a unique pattern of fragment ions, serves as a "chemical fingerprint" for definitive identification of the compound. sigmaaldrich.comnih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-1-ammoniopropan-2-yl phosphate(1-), docking would typically be used to predict its binding mode within the active site of a target protein, such as an aminotransferase or a phosphatase.

Detailed interaction modeling, following the docking process, helps in elucidating the specific forces that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. Key interactions for a charged molecule like (R)-1-ammoniopropan-2-yl phosphate(1-) would include:

Hydrogen Bonds: Formed between the phosphate (B84403) and ammonio groups of the ligand and polar residues in the protein's active site.

Electrostatic Interactions: Strong salt bridges formed between the negatively charged phosphate group and positively charged amino acid residues (e.g., Arginine, Lysine), and between the positively charged ammonio group and negatively charged residues (e.g., Aspartate, Glutamate).

While specific studies focused solely on (R)-1-ammoniopropan-2-yl phosphate(1-) are not widely documented, the methodology is well-established. For instance, docking studies on analogous inhibitors or substrates for enzymes like L,L-diaminopimelate aminotransferase (DapL) have been used to identify putative binding sites and conformations, which are then often refined by more intensive computational methods. frontiersin.org The process generally involves preparing the protein and ligand structures, performing the docking using software like AutoDock, and analyzing the resulting poses based on scoring functions and interaction patterns. nih.gov

Table 1: Hypothetical Interaction Data from Molecular Docking This table is illustrative of typical data generated in such a study, as specific data for this compound is not available.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Arg145 | Salt Bridge (Phosphate) | 2.8 |

| Lys258 | Hydrogen Bond (Phosphate) | 3.1 |

| Asp180 | Salt Bridge (Ammonio) | 3.0 |

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. wavefun.com These methods can provide detailed insights into reaction pathways, transition states, and the energetics of chemical transformations involving (R)-1-ammoniopropan-2-yl phosphate(1-).

For example, if this compound were a substrate in an enzyme-catalyzed reaction, QC calculations could be used to:

Determine the Reaction Mechanism: By mapping the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products. This includes identifying intermediate structures and transition states.

Calculate Activation Energies: The energy barrier (activation energy) determines the rate of a reaction. QC methods can calculate these barriers, providing a quantitative measure of reaction feasibility. For enzymatic reactions, these calculations can elucidate how the enzyme lowers the activation energy compared to the reaction in solution. nih.gov

Analyze Charge Distribution: Understanding how the electron density changes throughout a reaction can reveal key aspects of the mechanism, such as the formation of charged intermediates.

Methods like Density Functional Theory (DFT) are commonly used for these calculations, often on a "cluster model" of the enzyme's active site containing the substrate. nih.govavcr.cz This approach provides a balance between computational cost and accuracy. avcr.cz

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. youtube.com An MD simulation of an enzyme in complex with (R)-1-ammoniopropan-2-yl phosphate(1-) would provide a view of how the complex behaves in a simulated physiological environment.

Key insights from MD simulations include:

Conformational Stability: MD simulations can assess the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is a common metric for stability. mdpi.com

Flexibility and Local Motions: The simulation reveals which parts of the protein and ligand are rigid and which are flexible. This can be important for understanding how a substrate enters an active site or how a product is released. nih.gov

Role of Water Molecules: MD simulations explicitly model solvent molecules, allowing for the study of their role in mediating protein-ligand interactions.

Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

For instance, MD simulations performed on aminotransferase enzymes have shown how the binding of a ligand can stabilize the protein structure, alter the geometry of access tunnels, and influence the interaction with essential coenzymes like pyridoxal (B1214274) phosphate (PLP). nih.govnih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation This table is illustrative of typical data generated in such a study, as specific data for this compound is not available.

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (average) | 1.2 Å | The ligand remains stably bound in the active site. |

| Protein RMSF (peak) | 3.5 Å (Loop region) | A specific loop shows high flexibility, potentially related to substrate entry/exit. |

In Silico Prediction of Stereoselectivity and Reactivity

Computational methods can be invaluable for predicting the stereochemical outcome of reactions. Since the compound of interest is the (R)-enantiomer, understanding the factors that favor the formation of this specific stereoisomer is crucial.

Stereoselectivity: In an enzymatic context, the stereoselectivity arises from the chiral environment of the active site. Computational models, particularly those combining quantum mechanics with molecular mechanics (QM/MM), can be used to calculate the energy barriers for the reaction pathways leading to the (R) and (S) products. A lower energy barrier for the pathway leading to the (R)-product would explain the observed stereoselectivity. nih.gov

Reactivity: The inherent reactivity of (R)-1-ammoniopropan-2-yl phosphate(1-) can be predicted using quantum chemical descriptors. Parameters derived from frontier molecular orbital theory (HOMO-LUMO energies) and calculated electrostatic potentials can indicate the most likely sites for nucleophilic or electrophilic attack. nih.gov These predictions can guide the understanding of its metabolic fate or its mechanism of action as an inhibitor.

While the synthesis of chiral phosphonates has been explored experimentally, computational studies provide the underlying energetic rationale for why one stereoisomer is preferentially formed or is more reactive in a specific chemical environment. rsc.org

Future Perspectives and Emerging Research Avenues

Elucidation of Uncharacterized Downstream Metabolic Fates

A primary objective for future research will be to identify and characterize the metabolic pathways in which (R)-1-ammoniopropan-2-yl phosphate(1-) participates. Key research questions will revolve around the enzymes that catalyze its transformation and the subsequent products. Techniques such as stable isotope tracing, where organisms or cell cultures are supplied with isotopically labeled (R)-1-ammoniopropan-2-yl phosphate(1-), will be instrumental. Subsequent analysis of cellular extracts using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be required to identify the downstream metabolites.

Biotechnological Exploitation of Biosynthetic Pathways

Should the biosynthetic pathway of (R)-1-ammoniopropan-2-yl phosphate(1-) be discovered to yield products of industrial or pharmaceutical interest, its exploitation for biotechnological purposes will be a promising avenue. This could involve the heterologous expression of the responsible genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Metabolic engineering strategies could then be employed to optimize the production of the desired compound. This would require a detailed understanding of the pathway's regulation and kinetics to overcome potential bottlenecks and maximize yield.

Advanced Analytical Techniques for In Situ Monitoring of Metabolites

To gain a dynamic understanding of the metabolism of (R)-1-ammoniopropan-2-yl phosphate(1-), the development of advanced analytical techniques for its in situ monitoring will be imperative. Methods such as genetically encoded biosensors could provide real-time measurements of the compound's concentration within living cells. Furthermore, sophisticated imaging techniques, like mass spectrometry imaging, could reveal the spatial distribution of (R)-1-ammoniopropan-2-yl phosphate(1-) and its metabolites within tissues or cellular compartments, offering insights into its localized functions.

Q & A

Basic Research Questions

Q. How can the structural configuration of (R)-1-ammoniopropan-2-yl phosphate(1-) be experimentally confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Crystallize the compound under controlled conditions (e.g., slow evaporation in a polar solvent). Collect diffraction data at low temperatures (e.g., 150 K) to minimize thermal motion artifacts. Use refinement software (e.g., SHELX) to calculate bond lengths, angles, and R-factors. For example, SCXRD analysis of a related phosphonate derivative yielded a mean C–C bond length of 0.003 Å and R factor = 0.042 . Pair with NMR (e.g., P and H) to corroborate stereochemical assignments.

Q. What are reliable methods for synthesizing (R)-1-ammoniopropan-2-yl phosphate(1-) in high enantiomeric purity?

- Methodology : Use enantioselective phosphorylation of propan-2-amine precursors. For example, asymmetric catalysis with chiral ligands (e.g., binaphthyl phosphates, as in >98% purity preparations ) can ensure stereochemical fidelity. Monitor reaction progress via HPLC with chiral stationary phases. Validate purity using polarimetry and compare optical rotation values against literature standards.

Advanced Research Questions

Q. How can discrepancies in phosphate quantification for (R)-1-ammoniopropan-2-yl phosphate(1-) be resolved across analytical methods?

- Methodology : Address inconsistencies (e.g., between UV-Vis spectrophotometry and bioassays) by standardizing sample preparation. For UV-Vis, prepare a calibration curve with known concentrations (0–50 μM) and measure absorbance at 880 nm after reaction with ammonium molybdate. Use LINEST in Excel to calculate regression parameters (slope, intercept, R² ≥ 0.995) and propagate errors for sample replicates . For bioassays (e.g., Rigler method), note that filtration steps may release particulate-bound phosphate, inflating dissolved SRP (soluble reactive phosphorus) values. Compare results with ion chromatography (IC) to isolate interference-free PO .

Q. What mechanistic role does (R)-1-ammoniopropan-2-yl phosphate(1-) play in iron chelation, and how can its binding affinity be quantified?

- Methodology : Conduct competitive binding assays using ferrozine or calcein as fluorescent probes. Prepare solutions of Fe and titrate with the compound. Monitor fluorescence recovery (excitation/emission: 485/535 nm) to calculate dissociation constants (K) via Stern-Volmer plots. Compare with known iron chelators (e.g., deferoxamine). For thermodynamic studies, use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .

Q. How do pH and ionic strength affect the stability of (R)-1-ammoniopropan-2-yl phosphate(1-) in aqueous solutions?

- Methodology : Perform accelerated stability testing under varying conditions (pH 2–12, ionic strength 0.1–1.0 M). Use P NMR to track degradation products (e.g., inorganic phosphate). Kinetic modeling (first-order decay) can derive half-lives. For example, at pH < 4, protonation of the ammonium group may destabilize the phosphate ester bond, leading to hydrolysis .

Data Contradiction Analysis

Q. Why do phosphate concentrations derived from steady-state models conflict with experimental measurements in biological systems?

- Analysis : Steady-state models assume constant regeneration rates (e.g., k = 0.03 h for PO), but experimental SRP values often include artifacts from particulate leaching during filtration. For (R)-1-ammoniopropan-2-yl phosphate(1-), validate model assumptions by spiking samples with P-labeled tracer and quantifying isotopic dilution via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.